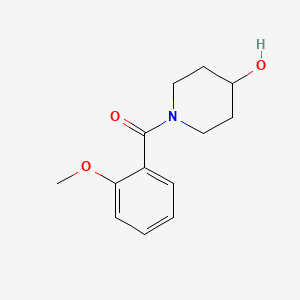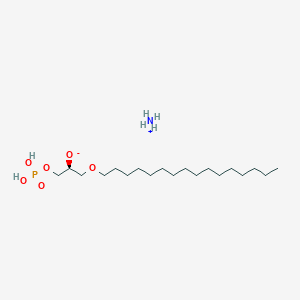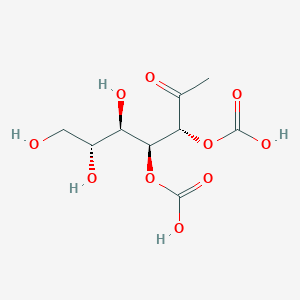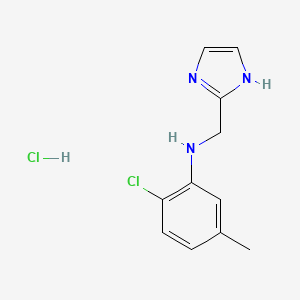![molecular formula C11H11ClIN3O B1460190 5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-15-9](/img/structure/B1460190.png)
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
The compound is a pyrazolopyridine derivative with a tetrahydropyran group. Pyrazolopyridines are a class of compounds that have been studied for their diverse biological activities . Tetrahydropyran is a saturated heterocyclic compound containing a six-membered ring with five carbon atoms, one oxygen atom, and one double bond .
Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound .Scientific Research Applications
Synthesis and Reactivity
- Compounds similar to 5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine are used in various chemical synthesis processes. For example, Vilkauskaitė et al. (2011) discussed the use of related compounds in Sonogashira-type cross-coupling reactions, leading to the formation of 1-phenylpyrazolo[4,3-c]pyridines and their oxides (Vilkauskaitė, Šačkus, & Holzer, 2011).
Corrosion Inhibition
- Pyrazolopyridine derivatives, akin to the chemical , have been investigated for their role as corrosion inhibitors. Dandia et al. (2013) synthesized similar compounds and studied their effectiveness in protecting mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).
Antimicrobial and Antiproliferative Activities
- Compounds within this chemical class have shown potential in biomedical applications. For instance, Razmienė et al. (2021) synthesized a series of pyrazolopyridines and evaluated them for antiproliferative activity against various cancer cell lines, revealing significant potential in cancer treatment (Razmienė et al., 2021).
Optical and Electronic Properties
- The optical and electronic properties of pyrazolopyridine derivatives are of interest in the field of material sciences. Zedan, El-Taweel, & El-Menyawy (2020) investigated the structural, optical, and diode characteristics of pyridine derivatives, highlighting their potential in optoelectronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-8-5-4-7-10(14-8)11(13)15-16(7)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZURCRAFEKVBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=N2)I)N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate](/img/structure/B1460114.png)




![7-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B1460124.png)





